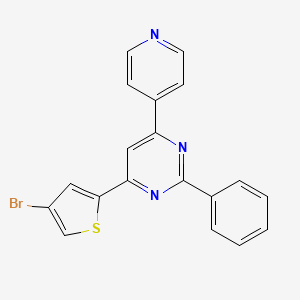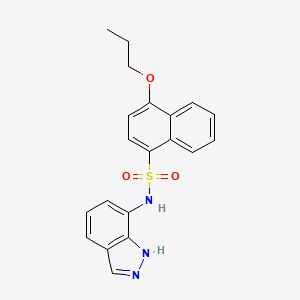![molecular formula C16H14N4O3 B11068143 [4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B11068143.png)
[4-(2-benzyl-2H-tetrazol-5-yl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]ACETIC ACID is a complex organic compound that features a benzyl-substituted tetrazole ring attached to a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]ACETIC ACID typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Benzyl Substitution: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrazole ring.
Phenoxyacetic Acid Attachment: The final step involves the coupling of the benzyl-substituted tetrazole with phenoxyacetic acid using a suitable coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The benzyl-substituted tetrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole
- 1,3,5-tris(1H-tetrazol-5-yl)benzene
Uniqueness
2-[4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)PHENOXY]ACETIC ACID is unique due to its specific combination of a benzyl-substituted tetrazole ring and a phenoxyacetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H14N4O3 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
2-[4-(2-benzyltetrazol-5-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C16H14N4O3/c21-15(22)11-23-14-8-6-13(7-9-14)16-17-19-20(18-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,21,22) |
InChI Key |
QPTIGVNCWOAOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-[2,2,6,7-tetramethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11068061.png)

![(5Z)-2-phenyl-5-[4-(propan-2-yloxy)benzylidene]-3-(1,3-thiazol-2-yl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11068070.png)



![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}propanamide](/img/structure/B11068106.png)
![N-(2-cyanophenyl)-N'-[2-(2-isopropyl-5-methylphenoxy)ethyl]urea](/img/structure/B11068107.png)
![4-(dimethylsulfamoyl)-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]benzamide](/img/structure/B11068112.png)
![3-(4-Chlorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B11068116.png)
![2-[(4xi)-D-erythro-pentofuranosyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11068120.png)
![N-{4-[6-amino-6a-cyano-3,4-bis(ethylsulfanyl)-1,6a-dihydropyrrolo[3,4-c]pyrrol-1-yl]phenyl}acetamide](/img/structure/B11068129.png)
![(1E,2E)-bis[1-(4-bromophenyl)ethylidene]hydrazine](/img/structure/B11068131.png)
![4-(4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11068134.png)
